

A Technical Guide to the Melting Point of 3,5-Dichlorosalicylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorosalicylic acid

Cat. No.: B146607

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the melting point of **3,5-Dichlorosalicylic acid**, a significant compound in pharmaceutical research and chemical synthesis. It includes a detailed summary of its physicochemical properties, standardized experimental protocols for melting point determination, and its relevance to researchers, scientists, and drug development professionals. This document is intended to serve as a key reference for the accurate characterization of this compound.

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic acid. As a bioactive molecule, it has garnered interest in the scientific community, particularly in the field of drug discovery and development.^[1] It is recognized as a potential inhibitor of human 20 α -hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.^[1] The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity. An accurate determination of the melting point is a fundamental step in its chemical analysis and quality control. This guide details the reported melting point values and provides a standardized methodology for its experimental verification.

Compound Profile

A clear identification of **3,5-Dichlorosalicylic acid** is essential for any experimental work. The following table summarizes its key identifiers.

Identifier	Value
IUPAC Name	3,5-dichloro-2-hydroxybenzoic acid[2][3]
Synonyms	3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[2][3][4]
CAS Number	320-72-9[2][3][4]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₃ [2][3]
Molecular Weight	207.01 g/mol [2]
Chemical Structure	Cl ₂ C ₆ H ₂ (OH)CO ₂ H

Physicochemical Properties

Melting Point

The melting point of **3,5-Dichlorosalicylic acid** has been reported by various chemical suppliers and databases. The values typically fall within a narrow range, indicative of a crystalline solid. A summary of reported melting points is presented below for comparative analysis. The slight variations can be attributed to differences in analytical methods and sample purity.

Melting Point (°C)	Source
223.0 - 228.0 °C	Tokyo Chemical Industry[4]
221 - 224 °C	Parchem[2]
220 - 222 °C	Sigma-Aldrich[1]
220 - 221 °C	PubChem[3]
227 °C	Tokyo Chemical Industry[4]

Appearance and Solubility

3,5-Dichlorosalicylic acid is typically described as a white to off-white crystalline powder.[1][3]

[4] It is slightly soluble in hot water and very soluble in alcohol and ether.[3]

Significance in Research and Drug Development

The utility of **3,5-Dichlorosalicylic acid** extends to several areas of scientific research:

- Enzyme Inhibition: It is a known potential inhibitor of human 20α -hydroxysteroid dehydrogenase, making it a valuable tool for studying the function of this enzyme.[\[1\]](#)
- Drug Design: As a bioactive molecule, it serves as a scaffold or starting material in the synthesis of more complex pharmaceutical compounds, such as novel salicylanilides with potential therapeutic activities.[\[5\]](#)
- Protein Interaction Studies: The interaction of **3,5-Dichlorosalicylic acid** with transport proteins like bovine serum albumin has been a subject of investigation, providing insights into the pharmacokinetics of small molecule drugs.[\[1\]](#)
- Chemical Synthesis: It is also used as an intermediate in the synthesis of other chemical entities, including dyes and more complex chlorinated salicylic acids like 3,5,6-trichlorosalicylic acid.[\[1\]](#)[\[6\]](#)

Experimental Determination of Melting Point

The accurate determination of a melting point is crucial for verifying the identity and purity of a solid compound. A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will typically cause a depression and broadening of the melting range.

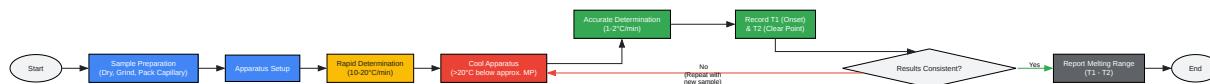
Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This phase change occurs when the vibrational energy of the molecules overcomes the intermolecular forces holding them in a crystal lattice. The process is observed as a temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

Detailed Experimental Protocol: Capillary Method

This protocol describes the use of a modern digital melting point apparatus, which is a common and accurate method.

Materials and Equipment:


- **3,5-Dichlorosalicylic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding coarse samples)
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Place a small amount of dry **3,5-Dichlorosalicylic acid** on a clean, dry surface.
 - If the sample is not a fine powder, gently grind it using a mortar and pestle.
 - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[7][8]
- Apparatus Setup:
 - Ensure the melting point apparatus is clean and at room temperature.
 - Insert the packed capillary tube into the sample holder of the apparatus.
 - Place a calibrated thermometer or ensure the digital thermometer is correctly positioned.
[9]
- Approximate Melting Point Determination (Rapid Ramp):

- If the approximate melting point is unknown, perform a rapid determination first.
- Set a fast heating rate (e.g., 10-20°C per minute).[10]
- Record the approximate temperature range at which the sample melts. This provides a target for the more accurate measurement.
- Accurate Melting Point Determination (Slow Ramp):
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
 - Use a fresh sample in a new capillary tube.
 - Set the starting temperature to about 10-15°C below the expected melting point and use a slow heating rate of approximately 1-2°C per minute.[10]
 - Observe the sample closely through the magnifying lens.
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of the solid melts completely.
 - The melting point is reported as the range $T_1 - T_2$.
- Repeatability:
 - For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for experimental melting point determination.

Interpretation of Results

- Sharp Melting Range (e.g., 221-222°C): A narrow range of 0.5-2°C is indicative of a high-purity sample.
- Broad Melting Range (e.g., 215-220°C): A wide range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a larger temperature span and at a lower temperature than the pure compound.

Conclusion

The melting point of **3,5-Dichlorosalicylic acid** is a key parameter for its identification and purity assessment, with reported values consistently in the 220-228°C range. For professionals in research and drug development, adherence to a standardized experimental protocol, such as the capillary method detailed herein, is critical for obtaining reliable and reproducible data. This ensures the quality and integrity of the compound used in further studies and synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dichlorosalicylic Acid | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [A Technical Guide to the Melting Point of 3,5-Dichlorosalicylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146607#3-5-dichlorosalicylic-acid-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com